(+)-Atuveciclib Demonstrates Superior CDK2 Selectivity Compared to Pan-CDK and Next-Generation CDK9 Inhibitors
In direct enzymatic assays, (+)-Atuveciclib exhibits a CDK2/CDK9 IC50 ratio of approximately 167, reflecting high selectivity for the intended target [1]. In contrast, the pan-CDK inhibitor dinaciclib shows a CDK2/CDK9 ratio of 0.25 (i.e., it inhibits CDK2 more potently than CDK9), while the next-generation selective inhibitor AZD4573 demonstrates a ratio of approximately 3.3 [1]. The older pan-CDK inhibitor flavopiridol exhibits a CDK2/CDK9 ratio of 25.6 [1]. These quantitative differences translate directly into distinct cellular activity and toxicity profiles.
| Evidence Dimension | CDK2/CDK9 IC50 selectivity ratio (higher ratio indicates greater selectivity for CDK9 over CDK2) |
|---|---|
| Target Compound Data | CDK2 IC50 = 1000 nM, CDK9 IC50 = 6 nM; Ratio = 167 |
| Comparator Or Baseline | Dinaciclib: CDK2 IC50 = 1 nM, CDK9 IC50 = 4 nM; Ratio = 0.25. AZD4573: Ratio ≈ 3.3. Flavopiridol: CDK2 IC50 = 282 nM, CDK9 IC50 = 11 nM; Ratio = 25.6 |
| Quantified Difference | Atuveciclib is >668-fold more selective than dinaciclib and >6.5-fold more selective than flavopiridol with respect to CDK2 off-target activity |
| Conditions | Biochemical kinase inhibition assays; IC50 values reported in nanomolar (nM) |
Why This Matters
High CDK2 selectivity minimizes off-target toxicity and enables more precise mechanistic studies, making (+)-Atuveciclib the preferred tool for CDK9-specific transcriptional research and therapeutic development.
- [1] Martin RD, et al. Cyclin-dependent kinase inhibitors in cancer therapy: an update. Table 1: IC50 values of CDK inhibitors. Expert Opin Investig Drugs. 2021. View Source
